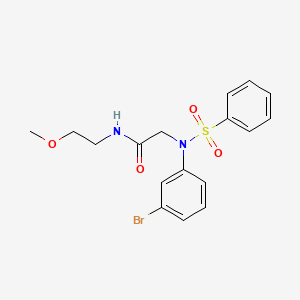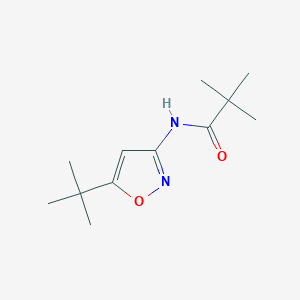
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2000 and has since been extensively studied for its various biochemical and physiological effects.
Mécanisme D'action
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the protein, preventing its activation and subsequent translocation to the nucleus. This prevents the expression of various pro-inflammatory genes, leading to a reduction in inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the activity of various signaling pathways involved in cancer progression. N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has also been shown to have anti-viral effects by inhibiting the replication of various viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is its ability to selectively inhibit the activity of NF-κB without affecting other signaling pathways. However, one of the limitations of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is its relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082, including:
1. Development of more stable analogs with improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 in various disease models.
3. Further elucidation of the mechanism of action of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 and its effects on other signaling pathways.
4. Investigation of the potential synergistic effects of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 with other drugs in the treatment of various diseases.
Conclusion
In conclusion, N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is a small molecule inhibitor with significant potential for various therapeutic applications. Its ability to selectively inhibit the activity of NF-κB has made it a valuable tool in the study of inflammation, cancer, and viral infections. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 can be synthesized through a multistep process involving the reaction of 3-bromobenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting product with N-(2-methoxyethyl)-N-phenylsulfonylglycine. The final product is obtained through the reaction of the intermediate product with hydroxylamine hydrochloride.
Applications De Recherche Scientifique
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects. One of the most significant applications of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is its ability to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-24-11-10-19-17(21)13-20(15-7-5-6-14(18)12-15)25(22,23)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFUDADTDHOMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-methoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)
![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)

![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)


![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)